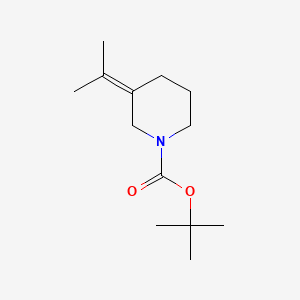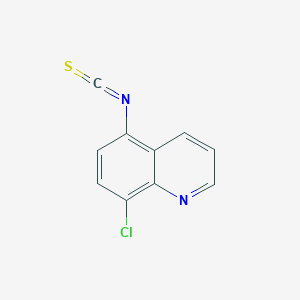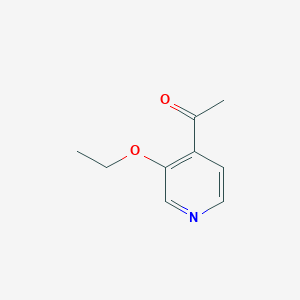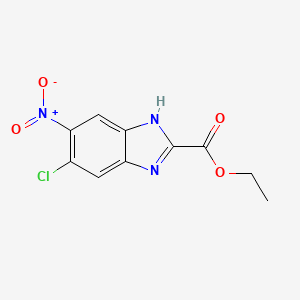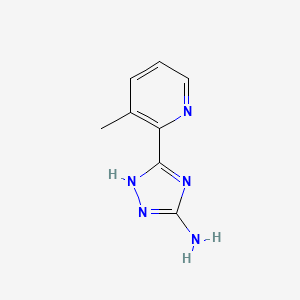
5-Amino-3-(3-methyl-2-pyridyl)-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-3-(3-methyl-2-pyridyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-methyl-2-pyridyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-2-pyridinecarboxylic acid hydrazide with formamide under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazole compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of catalysts and solvents that can be easily recycled is often employed to make the process more sustainable.
化学反应分析
Types of Reactions
5-Amino-3-(3-methyl-2-pyridyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, dihydro derivatives, and various substituted triazoles, depending on the specific reagents and conditions used.
科学研究应用
Chemistry
In chemistry, 5-Amino-3-(3-methyl-2-pyridyl)-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, derivatives of this compound have shown promise as antimicrobial and anticancer agents. Their ability to inhibit the growth of certain bacteria and cancer cells has been the subject of various studies.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of 5-Amino-3-(3-methyl-2-pyridyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.
相似化合物的比较
Similar Compounds
5-Amino-1H-1,2,4-triazole: Lacks the pyridyl group, making it less versatile in terms of functionalization.
3-Amino-1,2,4-triazole: Similar structure but different substitution pattern, leading to different reactivity and applications.
5-Methyl-1H-1,2,4-triazole: Contains a methyl group instead of an amino group, affecting its chemical properties and reactivity.
Uniqueness
5-Amino-3-(3-methyl-2-pyridyl)-1H-1,2,4-triazole is unique due to the presence of both the amino group and the pyridyl group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C8H9N5 |
|---|---|
分子量 |
175.19 g/mol |
IUPAC 名称 |
5-(3-methylpyridin-2-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H9N5/c1-5-3-2-4-10-6(5)7-11-8(9)13-12-7/h2-4H,1H3,(H3,9,11,12,13) |
InChI 键 |
XIQCXNGOSZEMNM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CC=C1)C2=NC(=NN2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,5-Dibromo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13678619.png)
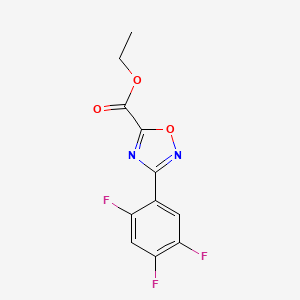
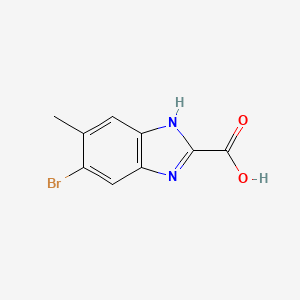
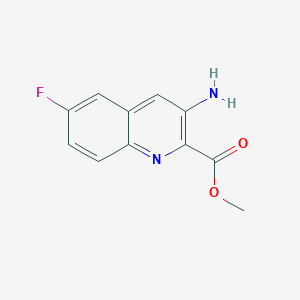
![2-(3-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678651.png)
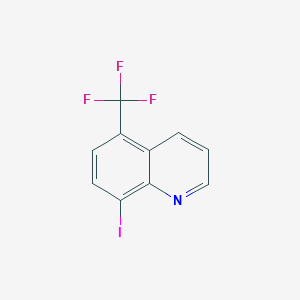
![benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate](/img/structure/B13678664.png)
